2-[(2-Nitrophenyl)amino]-2-oxoethyl (2-oxo-4-phenylpyrrolidin-1-yl)acetate
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Overview
Description
2-(2-NITROANILINO)-2-OXOETHYL 2-(2-OXO-4-PHENYL-1-PYRROLIDINYL)ACETATE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a nitroaniline group and a pyrrolidinyl acetate moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-NITROANILINO)-2-OXOETHYL 2-(2-OXO-4-PHENYL-1-PYRROLIDINYL)ACETATE typically involves multiple steps:
Formation of the Nitroaniline Intermediate: The initial step involves the nitration of aniline to form 2-nitroaniline. This reaction is usually carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.
Acylation Reaction: The 2-nitroaniline is then acylated with an appropriate acyl chloride to form the 2-(2-nitroanilino)-2-oxoethyl intermediate. This reaction is typically performed in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.
Coupling with Pyrrolidinyl Acetate: The final step involves the coupling of the 2-(2-nitroanilino)-2-oxoethyl intermediate with 2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetate. This step may require the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-NITROANILINO)-2-OXOETHYL 2-(2-OXO-4-PHENYL-1-PYRROLIDINYL)ACETATE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The nitroaniline moiety can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.
Major Products Formed
Reduction: Formation of 2-(2-aminoanilino)-2-oxoethyl 2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 2-(2-nitroanilino)-2-oxoethanol and 2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetic acid.
Scientific Research Applications
2-(2-NITROANILINO)-2-OXOETHYL 2-(2-OXO-4-PHENYL-1-PYRROLIDINYL)ACETATE has several scientific research applications:
Medicinal Chemistry: Potential use as a precursor for the synthesis of pharmaceutical compounds with anti-inflammatory, analgesic, or anticancer properties.
Materials Science: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Biological Studies: Employed in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-NITROANILINO)-2-OXOETHYL 2-(2-OXO-4-PHENYL-1-PYRROLIDINYL)ACETATE depends on its specific application:
Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways.
Biological Studies: It may act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme function and regulation.
Comparison with Similar Compounds
Similar Compounds
2-(2-NITROANILINO)-2-OXOETHYL ACETATE: Lacks the pyrrolidinyl moiety, resulting in different chemical properties and reactivity.
2-(2-AMINOANILINO)-2-OXOETHYL 2-(2-OXO-4-PHENYL-1-PYRROLIDINYL)ACETATE: Contains an amino group instead of a nitro group, leading to different biological activities and applications.
Uniqueness
2-(2-NITROANILINO)-2-OXOETHYL 2-(2-OXO-4-PHENYL-1-PYRROLIDINYL)ACETATE is unique due to the presence of both the nitroaniline and pyrrolidinyl acetate moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C20H19N3O6 |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
[2-(2-nitroanilino)-2-oxoethyl] 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate |
InChI |
InChI=1S/C20H19N3O6/c24-18(21-16-8-4-5-9-17(16)23(27)28)13-29-20(26)12-22-11-15(10-19(22)25)14-6-2-1-3-7-14/h1-9,15H,10-13H2,(H,21,24) |
InChI Key |
TZNMTLUUZYDORY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CC(=O)OCC(=O)NC2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
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